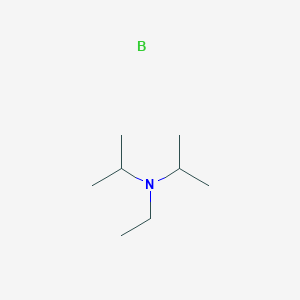

N,N-diisopropylethylamine borane

Vue d'ensemble

Description

N,N-diisopropylethylamine borane is a chemical compound with the molecular formula C8H22BN. It is a colorless or yellowish transparent liquid with a density of 0.822 g/mL at 25°C and a melting point of 15-20°C . This compound is widely used in organic synthesis due to its unique properties as a reducing agent and its ability to form stable complexes with various ligands .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-diisopropylethylamine borane can be synthesized through the reaction of borane with N,N-diisopropylethylamine. The reaction typically involves the use of borane-dimethyl sulfide complex as a borane source, which reacts with N,N-diisopropylethylamine under controlled conditions to form the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reductive Dehydrohalogenation Reactions

DIPEA-BH₃ participates in tandem iodination/dehydroiodination reactions to generate aminoboranes. For example:

-

Mechanism : Reacts with amine-iodoborane intermediates (e.g., 2c ) to form dimeric aminoborane (Table 1 ).

-

Steric Influence : Bulky amines like DIPEA favor dimer formation over polymeric or monomeric products .

Table 1 : Product distribution in dehydroiodination reactions with DIPEA

| Amine-Borane | Added Amine | Dimeric Aminoborane (%) | Polyaminoborane (%) | Monomeric Aminoborane (%) |

|---|---|---|---|---|

| 2c | DIPEA | 77 | 16 | 7 |

| 2k | DIPEA | 89 | 9 | 2 |

Hydrogenation and Hydroboration

DIPEA-BH₃ acts as a hydroboration agent in catalytic cycles:

-

Hydrogen Activation : Facilitates H₂ activation in the presence of iridium catalysts for hydroboration of alkenes .

-

Substrate Scope : Effective with electron-deficient alkenes, yielding anti-Markovnikov adducts .

Table 2 : Hydroboration yields with DIPEA-BH₃

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| I-9-BBN | – | 21 | 50 |

| OTf-9-BBN | – | 18 | 73 |

Borylation of Aryl Halides

DIPEA-BH₃ enables direct borylation of aryl halides via intermediate aminoboranes:

-

Example : 4-Iodoanisole reacts with DIPEA-BH₃ to form an arylaminoborane intermediate (δ 38.20 ppm in ¹¹B NMR), which transesterifies with pinacol to yield pinacol boronate esters .

-

Key Step : B–H bond activation via iodine displacement, confirmed by ¹¹B NMR monitoring .

Formation of Reactive Boron Cations

DIPEA-BH₃ generates transient borenium cations under electrophilic activation:

-

Activation : Treatment with trityl salts (e.g., 8 ) produces H-bridged dimers (e.g., 10 ) and secondary borenium cations (e.g., 15 ) .

-

Stability : Primary borenium cations (e.g., 19 ) decompose rapidly, limiting isolation .

Figure 1 : Proposed intermediates in DIPEA-BH₃ activation

textDIPEA-BH₃ → H-bridged dimer → Secondary borenium cation (δ +67.4 ppm)

Role in Transfer Hydrogenation

DIPEA-BH₃ serves as a hydrogen donor in reductions:

-

Mechanism : Transfers H⁻ from boron to substrates like ketones or imines, with residual amine stabilizing the intermediate .

-

Efficiency : Moderate yields (60–75%) in hydroborane-mediated reductions .

Comparative Reactivity

DIPEA-BH₃’s performance against other amine-boranes:

Applications De Recherche Scientifique

N,N-diisopropylethylamine borane has a wide range of applications in scientific research, including:

Biology: It plays a role in the preparation of biologically active compounds, such as adenosine boranothiotriphosphate ribonucleoside and thymidine boranothiotriphosphate deoxyribonucleoside.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of N,N-diisopropylethylamine borane involves its ability to donate hydride ions (H-) in reduction reactions. The borane group acts as a source of hydride ions, which are transferred to the substrate, leading to the reduction of functional groups. This process involves the formation of intermediate complexes and the subsequent release of the reduced product.

Comparaison Avec Des Composés Similaires

- Borane triethylamine complex

- Borane trimethylamine complex

- Borane morpholine complex

- Borane tert-butylamine complex

- Borane dimethylamine complex

Comparison: N,N-diisopropylethylamine borane is unique due to its specific steric and electronic properties, which make it a versatile reagent in organic synthesis. Compared to other borane complexes, it offers better stability and selectivity in certain reactions, making it a preferred choice for specific applications.

Activité Biologique

N,N-Diisopropylethylamine borane (DIPEA-BH3) is a compound of significant interest in organic and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the biological activity of DIPEA-BH3, focusing on its mechanisms of action, applications, and relevant research findings.

DIPEA-BH3 is an organoboron compound characterized by the formula . It consists of a diisopropylamino group attached to a borane moiety, which imparts unique reactivity and biological properties. The compound is typically used as a reducing agent and catalyst in various organic reactions, particularly in the formation of boron-containing compounds.

Mechanisms of Biological Activity

Research indicates that DIPEA-BH3 exhibits several biological activities, primarily through its interactions with various biomolecules. The following mechanisms are noted:

- Nucleophilic Activation : DIPEA acts as a weak base that can facilitate nucleophilic activation of substrates, enhancing their reactivity in biochemical pathways. This is particularly evident in reactions involving alcohols and diols, where DIPEA-BH3 can promote selective phosphorylation and reductive deoxygenation under mild conditions .

- Antioxidant Activity : Boron-containing compounds, including DIPEA-BH3, have been studied for their antioxidant properties. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .

- Neuropharmacological Effects : Some studies suggest that similar boron compounds may influence neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases and psychiatric disorders. While direct evidence for DIPEA-BH3's role in these processes is limited, its structural analogs have shown promise .

Case Studies and Experimental Data

- Reactivity with Alcohols : A study demonstrated that DIPEA-BH3 could effectively activate alcohols for subsequent reactions, leading to high yields of phosphorylated products. The reaction was monitored using NMR spectroscopy, confirming the formation of key intermediates .

- Synthesis of Aminoboranes : Research into the synthesis of aminoboranes highlighted DIPEA-BH3's utility in facilitating iodination/dehydroiodination reactions. The product analysis revealed the formation of various aminoborane species, emphasizing the compound's versatility .

- Antioxidant Studies : In vitro assays have shown that boron compounds can exhibit significant antioxidant activity. Although specific data on DIPEA-BH3 is sparse, related studies indicate that such compounds can reduce oxidative damage in cellular models .

Data Table: Summary of Biological Activities

Propriétés

InChI |

InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCUMSOQIPHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472736 | |

| Record name | Borane N,N-diisopropylethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88996-23-0 | |

| Record name | Borane N,N-diisopropylethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane N,N-diisopropylethylamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that while DIPEAB is effective in treating paper, it leaves an undesirable odor. What causes this odor, and are there any strategies to mitigate it?

A1: While the research paper doesn't specify the exact cause of the odor, it's likely due to the presence of residual DIPEAB or its breakdown products on the treated paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.